molecular formula C11H15FN2 B15055410 4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine

4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B15055410
M. Wt: 194.25 g/mol
InChI Key: JPMWRIXZFMEUJC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1-methylpyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-fluorobenzaldehyde with 1-methylpyrrolidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in research to understand its interaction with biological targets and its effects on cellular pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.

    1-Methyl-4-(2-fluorophenyl)pyrrolidine: Similar structure but with different substitution patterns.

Uniqueness

4-(2-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c1-14-6-9(11(13)7-14)8-4-2-3-5-10(8)12/h2-5,9,11H,6-7,13H2,1H3

InChI Key

JPMWRIXZFMEUJC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2F

Origin of Product

United States

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